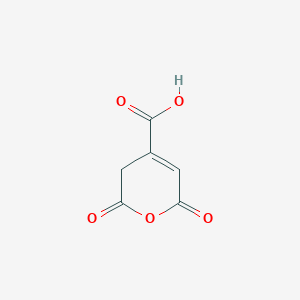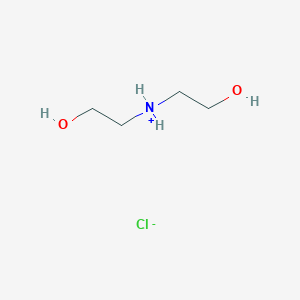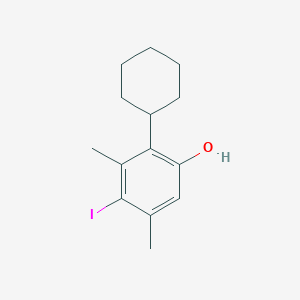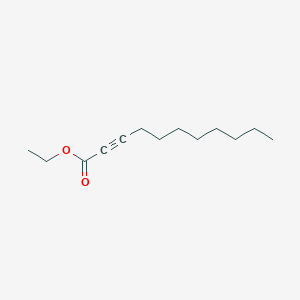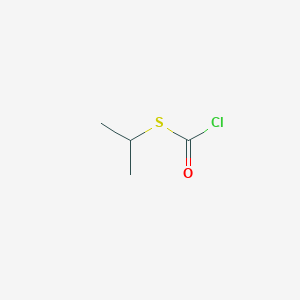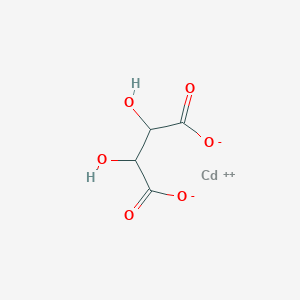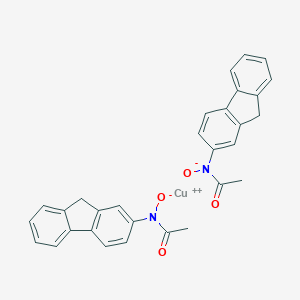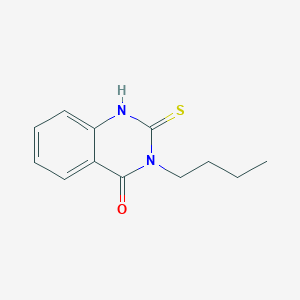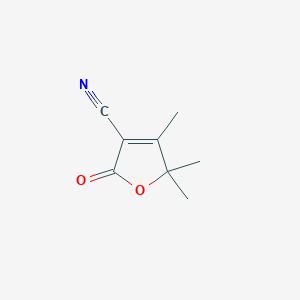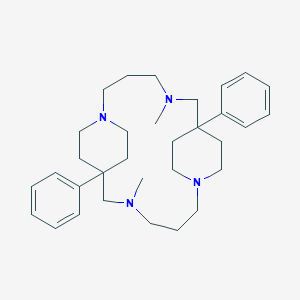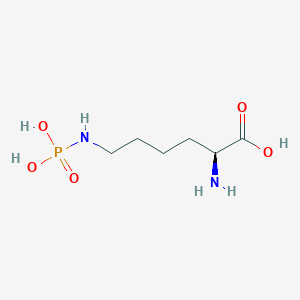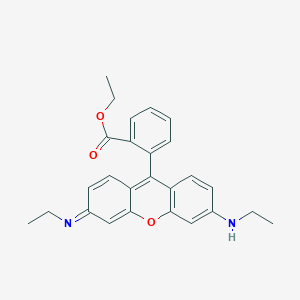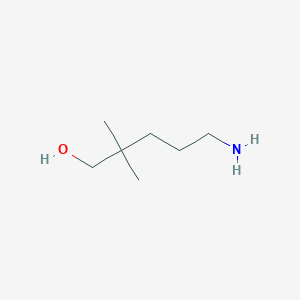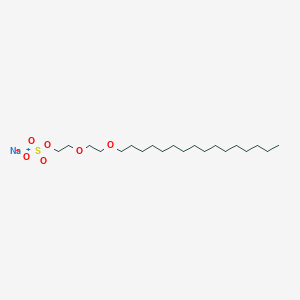
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate, also known as SLES, is a widely used anionic surfactant that is commonly found in personal care and household cleaning products. It is a synthetic compound that is derived from ethylene oxide and lauryl alcohol. SLES is a versatile compound that is used as a foaming agent, emulsifier, and detergent in a variety of products.
Mecanismo De Acción
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate works by reducing the surface tension of water, which allows it to penetrate and dissolve dirt and grime. It also disrupts the lipid bilayer of cell membranes, which leads to cell lysis. Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate is a highly effective surfactant that is able to remove dirt and oil from surfaces, making it an ideal ingredient in personal care and cleaning products.
Efectos Bioquímicos Y Fisiológicos
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has been shown to have minimal effects on human health and the environment when used in appropriate concentrations. However, high concentrations of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate can cause skin irritation and allergic reactions in some individuals. It has also been shown to be toxic to aquatic organisms when released into the environment. Therefore, it is important to use Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in moderation and to follow proper disposal procedures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has several advantages for use in lab experiments. It is a cost-effective and readily available surfactant that is easy to use. It is also compatible with a wide range of biological molecules and can be used in a variety of experimental procedures. However, Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has some limitations, such as its potential to interfere with certain assays and its potential to cause cell lysis at high concentrations.
Direcciones Futuras
There are several future directions for the use of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in scientific research. One area of interest is the development of new surfactants that are more environmentally friendly and less toxic to aquatic organisms. Another area of interest is the use of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate in drug delivery systems, as it has been shown to enhance the solubility and bioavailability of certain drugs. Additionally, Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate may have potential applications in the field of nanotechnology, as it can be used to modify the surface properties of nanoparticles.
Métodos De Síntesis
The synthesis of Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate involves the reaction of ethylene oxide with lauryl alcohol in the presence of sulfuric acid. The resulting product is then neutralized with sodium hydroxide to form Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate. The synthesis process is relatively simple and cost-effective, which makes Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate a popular choice for manufacturers.
Aplicaciones Científicas De Investigación
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate has been extensively studied for its various applications in scientific research. It is commonly used as a surfactant in biochemical and molecular biology experiments. Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate is used to solubilize hydrophobic compounds, such as proteins, lipids, and nucleic acids, which are essential for many biological experiments. It is also used as a detergent in protein purification and cell lysis procedures.
Propiedades
Número CAS |
14858-55-0 |
|---|---|
Nombre del producto |
Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate |
Fórmula molecular |
C20H41NaO6S |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
sodium;2-(2-hexadecoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C20H42O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24-17-18-25-19-20-26-27(21,22)23;/h2-20H2,1H3,(H,21,22,23);/q;+1/p-1 |
Clave InChI |
PVFDZFXVVPTVAO-UHFFFAOYSA-M |
SMILES isomérico |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Otros números CAS |
14858-55-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



